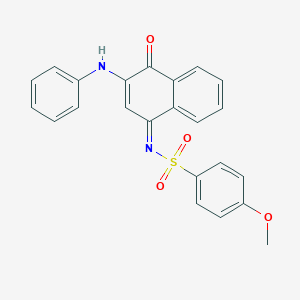
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as ANS, is a chemical compound that has been widely used in scientific research. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and binding interactions.
Mécanisme D'action
The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves its binding to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to exposed hydrophobic patches on the protein surface, resulting in a shift in its fluorescence spectrum. This shift is due to the increased polarity of the N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide environment upon binding to the protein. The magnitude of the shift is proportional to the amount of exposed hydrophobic surface area on the protein.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its ability to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is a sensitive probe that can detect subtle changes in protein structure. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is also relatively easy to use and can be added directly to protein samples. The main limitation of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its specificity for hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may not bind to all hydrophobic regions of a protein, and its binding may be affected by the presence of other molecules in the solution.
Orientations Futures
There are several future directions for the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in scientific research. One area of research is the development of new fluorescent dyes that can bind to specific regions of proteins. Another area of research is the use of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in combination with other probes to study protein interactions and dynamics. Finally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide may be used in the development of new drugs that target hydrophobic regions of proteins.
Méthodes De Synthèse
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves the reaction of 3-anilino-4-hydroxy-1-naphthaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been widely used in scientific research to study protein folding, stability, and binding interactions. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide binds to hydrophobic regions of proteins, resulting in a shift in its fluorescence spectrum. This shift can be used to monitor changes in protein conformation and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Propriétés
Formule moléculaire |
C23H18N2O4S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c1-29-17-11-13-18(14-12-17)30(27,28)25-21-15-22(24-16-7-3-2-4-8-16)23(26)20-10-6-5-9-19(20)21/h2-15,24H,1H3/b25-21- |
Clé InChI |
VXABOCGDPOQZQE-DAFNUICNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)